Gypenoside Li

Description

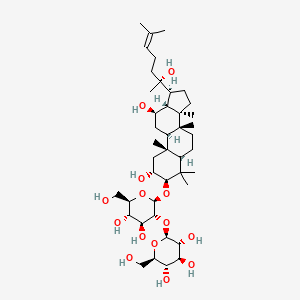

major constituent from steamed G. pentaphyllum

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-XUYZQZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317573 | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-10-7 | |

| Record name | Gypenoside LI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gypenoside LI: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside LI, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a primary focus on its anti-cancer properties. We delve into its mechanisms of action, summarizing key signaling pathways it modulates, and present quantitative data from various in vitro studies. Detailed experimental protocols for pivotal assays are provided to facilitate reproducibility and further investigation. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Gynostemma pentaphyllum, a perennial herb used in traditional medicine, is a rich source of bioactive compounds known as gypenosides. Among these, this compound has garnered significant attention for its potent pharmacological activities, including anti-inflammatory, metabolic regulatory, and notably, anti-neoplastic effects.[1][2][3] Its structural similarity to ginsenosides found in Panax ginseng contributes to its therapeutic potential.[1] This guide synthesizes the existing scientific literature on this compound, offering an in-depth analysis of its biological functions and molecular mechanisms.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a comparative look at its potency across different cancer types.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay | Reference |

| 769-P | Clear Cell Renal Cell Carcinoma | 45 | 48 h | CCK8 | [4] |

| ACHN | Clear Cell Renal Cell Carcinoma | 55 | 48 h | CCK8 | [4] |

| ECA-109 | Esophageal Cancer | Not explicitly stated, but showed potent dose-dependent growth inhibition | 24, 48, 72 h | MTT | [5] |

| TE-1 | Esophageal Cancer | Not explicitly stated, but showed potent dose-dependent growth inhibition | 24, 48, 72 h | MTT | [5] |

| A375 | Melanoma | Not explicitly stated, but showed potent cytotoxic effect | Not specified | Not specified | [6] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed inhibition of proliferation | Not specified | MTT, Colony-formation | [7] |

| MCF-7 | Breast Cancer | Not explicitly stated, but showed inhibition of proliferation | Not specified | MTT, Colony-formation | [7] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, apoptosis, and metabolism.

MAPK and Arachidonic Acid Metabolism in Renal Cell Carcinoma

In clear cell renal cell carcinoma (ccRCC), this compound has been shown to inhibit proliferation and induce apoptosis by regulating the Mitogen-Activated Protein Kinase (MAPK) and arachidonic acid metabolism pathways.[4][8] It upregulates the expression of COX2 while downregulating cPLA2 and CYP1A1, leading to a reduction in arachidonic acid.[4][8] Furthermore, it modulates the MAPK pathway by upregulating DUSP1, p-JUN, and p-JNK, and downregulating p-MEK1/2, p-ERK, and p-P38.[4][8]

Endoplasmic Reticulum Stress and Autophagy in Esophageal Cancer

In human esophageal cancer cells, Gypenoside L (a closely related compound) inhibits autophagic flux and induces cell death through a mechanism involving endoplasmic reticulum (ER) stress-mediated Ca2+ release.[5] This process is dependent on the generation of reactive oxygen species (ROS) and the subsequent unfolded protein response (UPR).[5]

Wnt/β-catenin Signaling in Melanoma

This compound has been found to inhibit the proliferation of melanoma cells by inducing apoptosis and causing S phase cell cycle arrest.[6] This is achieved, at least in part, through the suppression of the Wnt/β-catenin signaling pathway in a manner dependent on the upregulation of the tumor suppressor miR-128-3p.[6][9]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway, a crucial regulator of cell growth and survival, is another target of gypenosides. In renal cell carcinoma, gypenosides have been shown to induce apoptosis through the activation of this pathway.[4][10] This pathway is also implicated in the apoptosis of gastric cancer cells induced by gypenosides.[11]

Detailed Experimental Protocols

Cell Viability Assay (CCK8/MTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., ACHN, 769-P, ECA-109, TE-1) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and cultured for 24 hours to allow for attachment.[4][5]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubated for a specified period (e.g., 24, 48, 72 hours).[4][5]

-

Reagent Addition:

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK8 or 490 nm for MTT.

-

Data Analysis: Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value is determined by plotting cell viability against the concentration of this compound.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[5][12]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using appropriate software.

Western Blotting

Objective: To detect the expression levels of specific proteins in key signaling pathways.

Methodology:

-

Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-MEK1/2, p-ERK, cPLA2, COX2, β-actin) overnight at 4°C.[4][8]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Other Reported Biological Activities

Beyond its anti-cancer effects, this compound and related gypenosides have been reported to possess a range of other beneficial biological activities:

-

Anti-inflammatory Effects: Gypenosides can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[13][14][15]

-

Metabolic Regulation: They have shown potential in managing metabolic disorders, including hyperlipidemia and non-alcoholic fatty liver disease, by regulating lipid metabolism.[16][17]

-

Neuroprotective Effects: Gypenosides exhibit neuroprotective properties in preclinical models of various neuropsychiatric and neurodegenerative disorders.[18][19][20]

-

Cardiovascular Protection: Studies suggest that gypenosides may have cardioprotective effects against ischemia-reperfusion injury and other cardiovascular conditions.[21][22][23][24]

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in oncology. Its ability to modulate multiple key signaling pathways underscores its promise as a multi-target agent. The quantitative data and mechanistic insights summarized in this guide provide a solid foundation for its further development.

Future research should focus on:

-

In vivo studies to validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer and other diseases.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to identify more potent and selective derivatives.

-

Combination therapy studies to evaluate its synergistic effects with existing chemotherapeutic agents.

This in-depth technical guide serves as a catalyst for continued exploration into the biological activities of this compound, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 5. Gypenoside L inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomer this compound from Gynostemma pentaphyllum inhibits cell proliferation and upregulates expression of miR-128-3p in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 12. Comprehensive network pharmacology and experimentation to unveil the therapeutic efficacy and mechanisms of this compound in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF-κB/MAPKs/AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gypenosides ameliorate high-fat diet-induced nonalcoholic fatty liver disease in mice by regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of gypenosides on type 2 diabetes and non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of gypenosides in experimental autoimmune optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gypenoside Protects against Myocardial Ischemia-Reperfusion Injury by Inhibiting Cardiomyocytes Apoptosis via Inhibition of CHOP Pathway and Activation of PI3K/Akt Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Gypenoside LI: A Dammarane-Type Saponin with Therapeutic Potential Against Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gypenoside LI is a dammarane-type tetracyclic triterpenoid saponin isolated from Gynostemma pentaphyllum, a perennial vine used in traditional medicine.[1][2] Gypenosides, the principal bioactive constituents of this plant, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidative, and anticancer effects.[2] Emerging research has highlighted the potent cytotoxic activities of specific gypenosides against various cancer cell lines, including non-small cell lung carcinoma (NSCLC).[1][3][4]

This technical guide provides a comprehensive overview of the anticancer effects of this compound on lung cancer, focusing on its mechanism of action, effects on key signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for lung cancer.

In Vitro Efficacy of this compound and Related Saponins

Cytotoxicity in Lung Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against human lung cancer cells. While specific IC50 values for this compound in lung cancer cell lines are not extensively documented in publicly available literature, studies comparing it to other gypenosides have provided valuable insights into its potency.

One study on A549 human lung adenocarcinoma cells showed that this compound with an R configuration at C-20 has stronger inhibitory activity than its stereoisomer, Gypenoside L (with an S configuration).[1] Although a precise IC50 value was not provided for this compound in this study, the related saponin Damulin B showed an IC50 value of 21.9 µM in A549 cells.[4] In renal cell carcinoma, this compound exhibited IC50 values of 45 µM in 769-P cells and 55 µM in ACHN cells, suggesting its potent anticancer effects across different cancer types.[5][6] Furthermore, a saponin fraction from G. pentaphyllum, consisting mainly of Gypenoside XXII and XXIII, showed an IC50 value of 30.6 µg/mL on A549 cells.[7][8]

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound/Fraction | Cell Line | Cancer Type | IC50 Value | Citation(s) |

|---|---|---|---|---|

| This compound | 769-P | Renal Cell Carcinoma | 45 µM | [5][6] |

| This compound | ACHN | Renal Cell Carcinoma | 55 µM | [5][6] |

| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | [6] |

| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 µM | [6] |

| Damulin B | A549 | Lung Adenocarcinoma | 21.9 µM | [4] |

| Damulin B | H1299 | Non-Small Cell Lung Cancer | 21.7 µM | [4] |

| Gypenoside Saponin Fraction | A549 | Lung Adenocarcinoma | 30.6 µg/mL |[7][8] |

Induction of Apoptosis

A primary mechanism of the anticancer activity of gypenosides is the induction of apoptosis, or programmed cell death. Treatment of A549 lung cancer cells with a gypenoside saponin fraction led to a time- and dose-dependent increase in both early and late-stage apoptotic cells.[7][8] After 48 hours of treatment with a high dose (100 µg/mL) of the saponin fraction, the percentage of early apoptotic cells increased significantly to 29.0 ± 6.1%, with late apoptotic cells increasing to 8.8 ± 0.6%.[7] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.

Table 2: Apoptosis Induction in A549 Cells by Gypenoside Saponin Fraction

| Treatment Group | Incubation Time (hr) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Citation(s) |

|---|---|---|---|---|

| Control | - | 0.8 ± 0.4 | 2.3 ± 0.5 | [7] |

| Low Dose (30 µg/mL) | 48 | 17.2 ± 2.7 | 8.9 ± 1.1 | [7] |

| High Dose (100 µg/mL)| 48 | 29.0 ± 6.1 | 8.8 ± 0.6 |[7] |

Cell Cycle Arrest

Gypenosides have been shown to disrupt the normal progression of the cell cycle in lung cancer cells, leading to cell cycle arrest. Studies indicate that gypenosides can induce G0/G1 phase arrest in A549 cells.[2] This is associated with an increased expression of cyclin-dependent kinase inhibitors such as p16, p21, p27, and the tumor suppressor protein p53.[2] Another study reported that a gypenoside fraction induced an arrest at both the S and G2/M phases in A549 cells.[7][8] This was accompanied by a downregulation of cyclin A and cyclin B.[8]

Table 3: Cell Cycle Distribution in A549 Cells after Gypenoside Saponin Fraction Treatment

| Treatment Group | Incubation Time (hr) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation(s) |

|---|---|---|---|---|---|

| Control | 12 | 70 ± 3 | 16 ± 2 | 13 ± 1 | [7] |

| Low Dose (30 µg/mL) | 48 | 32 ± 1 | 35 ± 1 | 32 ± 1 | [7] |

| High Dose (100 µg/mL)| 48 | 40 ± 1 | 29 ± 1 | 30 ± 1 |[7] |

Inhibition of Cancer Cell Migration

The metastatic spread of cancer is a major cause of mortality. Gypenosides have shown potential in inhibiting the migration of lung cancer cells. For instance, the gypenoside Damulin B was found to inhibit the migration of both A549 and H1299 lung cancer cells in a dose-dependent manner.[1][4] This effect is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Caption: General experimental workflow for evaluating this compound.

Intrinsic Apoptosis Pathway

This compound and related saponins primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Gypenosides upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to activate caspase-9, the initiator caspase in this pathway, which in turn cleaves and activates the executioner caspase, caspase-3, leading to cell death.

Caption: Intrinsic apoptosis pathway activated by this compound.

Cell Cycle Regulation (G0/G1 Arrest)

Gypenosides can halt the proliferation of lung cancer cells by inducing G0/G1 cell cycle arrest.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins. Gypenosides increase the levels of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[2] These inhibitors bind to and inactivate Cyclin D-CDK4/6 complexes. The inactivation of these complexes prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase, thereby arresting the cell cycle.

Caption: G0/G1 cell cycle arrest pathway induced by this compound.

PI3K/AKT/mTOR and MAPK Signaling Pathways

The PI3K/AKT/mTOR and MAPK/ERK pathways are crucial for cell survival, proliferation, and resistance to apoptosis. These pathways are often hyperactivated in lung cancer. Studies on gypenosides in various cancers, including lung cancer, have shown that they can inhibit these critical survival pathways.[6][9][10][11] this compound has been shown to downregulate the phosphorylation of key MAPK pathway proteins such as MEK, ERK, and p38 in renal cancer cells.[6] Similarly, gypenosides can suppress the phosphorylation of PI3K, AKT, and mTOR.[11][12] By inhibiting these pathways, this compound can reduce pro-survival signals and sensitize cancer cells to apoptosis.

Caption: Inhibition of PI3K/AKT and MAPK pathways by this compound.

In Vivo Efficacy

Preclinical evaluation in animal models supports the potential of gypenosides as anticancer agents. In xenograft models using various cancer cell lines, administration of gypenosides has been shown to significantly inhibit tumor growth, reducing both tumor volume and weight.[6][9] For example, in a renal cell carcinoma xenograft model, treatment with gypenosides resulted in a 37% reduction in tumor weight compared to the control group.[5][6] While specific in vivo data for this compound in lung cancer models is limited, the consistent antitumor effects observed for the gypenoside class in vivo are promising.

Detailed Experimental Protocols

This compound Preparation

This compound is extracted and purified from the steamed aerial parts of Gynostemma pentaphyllum. A common method involves reflux extraction with ethanol, followed by separation and purification using macroporous resin column chromatography and high-performance liquid chromatography (HPLC).[13] The purity of the final compound should be confirmed by liquid chromatography-mass spectrometry (LC-MS).[5] For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations.

Cell Culture

Human non-small cell lung cancer cell lines such as A549 and H1299 are commonly used.[4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][8][9]

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining kit.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both floating and adherent cells, wash twice with cold PBS, and resuspend in 1X binding buffer.[5]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5] Incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14]

Cell Cycle Analysis (Flow Cytometry)

Cell cycle distribution is analyzed by staining cellular DNA with Propidium Iodide (PI).

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Lowry protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-ERK, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Preparation: Culture A549 cells to exponential growth phase. Harvest the cells and resuspend them in a sterile PBS and Matrigel mixture (1:1 ratio).[6]

-

Implantation: Subcutaneously inject approximately 1-5 million A549 cells in a volume of 100-200 µL into the flank of 6-8 week old athymic nude mice.[10][11]

-

Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the planned dosing schedule. The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor the body weight and overall health of the mice.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) or Western blotting.[11]

Conclusion

This compound, a natural saponin from Gynostemma pentaphyllum, demonstrates significant potential as a therapeutic agent against lung cancer. Its multifaceted mechanism of action includes inducing cytotoxicity, promoting apoptosis via the intrinsic pathway, and causing cell cycle arrest. Furthermore, its ability to inhibit critical pro-survival signaling pathways like PI3K/AKT and MAPK underscores its potential to overcome the resistance mechanisms often observed in lung cancer. The available preclinical data warrants further investigation into the precise molecular targets of this compound and its efficacy and safety in more advanced in vivo models of lung cancer, paving the way for potential clinical development.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 6. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive serum metabolomics and network analysis to reveal the mechanism of gypenosides in treating lung cancer and enhancing the pharmacological effects of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Ginsenosides Enhanced Apoptosis of Serum-Free Starved A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Gypenoside LI: A Potential Therapeutic Agent in Renal Cell Carcinoma Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gypenoside LI, a saponin extracted from Gynostemma pentaphyllum, has emerged as a compound of interest in oncology research. Recent studies have elucidated its inhibitory effects on the progression of renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), which accounts for approximately 80% of all RCC cases.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The evidence suggests that this compound exerts its anti-tumor activities by inducing apoptosis, inhibiting proliferation, and causing cell cycle arrest through the modulation of critical signaling pathways.[1][2]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Gypenoside L and LI on ccRCC cell lines have been quantified in several key studies. The following tables summarize the significant findings, offering a clear comparison of the compounds' efficacy.

Table 1: Anti-Proliferative Activity of Gypenoside L and LI in ccRCC Cell Lines

| Cell Line | Compound | Treatment Duration (h) | IC50 (μM) |

| 769-P | Gypenoside L | 48 | 60 |

| ACHN | Gypenoside L | 48 | 70 |

| 769-P | This compound | 48 | Not explicitly quantified in the provided text, but shown to inhibit proliferation |

| ACHN | This compound | 48 | Not explicitly quantified in the provided text, but shown to inhibit proliferation |

Source: Liu et al., 2022.[2]

Table 2: Induction of Apoptosis by Gypenoside L and LI in ccRCC Cell Lines

| Cell Line | Treatment | Apoptosis Rate (%) |

| 769-P | Control (DMSO) | ~5% |

| 769-P | Gypenoside L | ~25% |

| 769-P | This compound | ~30% |

| ACHN | Control (DMSO) | ~5% |

| ACHN | Gypenoside L | ~20% |

| ACHN | This compound | ~25% |

Note: Approximate values are based on graphical representations in Liu et al., 2022.[2]

Table 3: Effect of Gypenoside L and LI on Cell Cycle Distribution in ccRCC Cell Lines

| Cell Line | Treatment | Effect on Cell Cycle |

| 769-P | Gypenoside L and LI | Arrest in G2/M phase |

| ACHN | Gypenoside L and LI | Arrest in G1/S phase |

Source: Liu et al., 2022.[2][3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating at least two critical signaling pathways in renal cell carcinoma.

MAPK Signaling Pathway

Gypenoside L and LI have been demonstrated to inhibit the proliferation of ccRCC cells by regulating key genes within the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The compounds were found to upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1) and downregulate the phosphorylation of p38, MEK, and ERK.[1][2][4] Furthermore, they induced apoptosis by upregulating the phosphorylation of JUN and JNK.[1][2][4]

PI3K/Akt/mTOR Signaling Pathway

In addition to the MAPK pathway, gypenosides have been reported to induce apoptosis in RCC cells by regulating the PI3K/Akt/mTOR pathway.[5][6] This is achieved by decreasing the phosphorylation levels of both Akt and mTOR, key regulators of cell growth, proliferation, and survival.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on renal cell carcinoma.

Cell Culture and Reagents

-

Cell Lines: Human clear cell renal cell carcinoma cell lines 769-P and ACHN are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Gypenoside L and LI: The compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired concentrations for treatment. The final DMSO concentration in the medium should be kept below 0.1%.

Cell Viability Assay (CCK8 Assay)

The Cell Counting Kit-8 (CCK8) assay is utilized to determine the inhibitory effects of Gypenoside L and LI on the viability of ccRCC cells.[2]

-

Cell Seeding: Seed 769-P and ACHN cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Gypenoside L and LI (e.g., 0, 20, 40, 60, 80, and 100 μM) for 48 hours.[2]

-

Incubation with CCK8: Add 10 μL of CCK8 solution to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[2]

-

Cell Seeding and Treatment: Seed 1 x 10⁵ ACHN or 769-P cells in 12-well plates and treat with Gypenoside L, this compound, or DMSO (control) for 48 hours.[2][3]

-

Cell Harvesting: Detach the cells using trypsin, wash with cold PBS, and resuspend in 1x binding buffer.[3]

-

Staining: Incubate the cells with 5 μL of FITC-conjugated Annexin V and 5 μL of PI for 20 minutes in the dark.[2][3]

-

Flow Cytometry Analysis: Analyze the stained cells using a FACSCalibur flow cytometer.[2][3] The data is then analyzed using software such as FlowJo to quantify the percentage of apoptotic cells (Annexin V positive).[2][3]

Cell Cycle Analysis (Flow Cytometry)

The effect of Gypenoside L and LI on the cell cycle distribution is analyzed by PI staining and flow cytometry.[2][3]

-

Cell Seeding and Treatment: Seed 2 x 10⁵ ACHN or 769-P cells in six-well plates and treat with Gypenoside L, this compound, or DMSO for 48 hours.[2][3]

-

Cell Fixation: Wash the cells with ice-cold PBS, trypsinize, and fix the cell suspension in cold 70% ethanol at 4°C for 24 hours.[2][3]

-

Staining: Stain the cells with propidium iodide (PI) and incubate at 37°C for 30 minutes.[2][3]

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The data is analyzed using software such as ModfitLT to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]

Western Blot Analysis

Western blotting is performed to detect the expression levels of proteins involved in the MAPK and PI3K/Akt/mTOR signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

To confirm the in vitro findings, the anti-tumor effects of gypenosides are evaluated in a nude mouse xenograft model.[2]

-

Cell Implantation: Subcutaneously inject ACHN cells into the flank of nude mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomly assign the mice to a control group and a gypenoside treatment group. Administer gypenosides or a vehicle control (e.g., intraperitoneally) on a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.[2] The tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.

Experimental Workflow

The logical flow of experiments to investigate the effects of this compound on renal cell carcinoma is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 4. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of gypenosides of Gynostemma pentaphyllum inducing apoptosis of renal cell carcinoma by PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside LI: A Technical Guide to its Modulation of MAPK and PI3K/AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside LI, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, with a specific focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and provides visual representations of the signaling cascades and experimental workflows.

Quantitative Data Summary

The anti-proliferative efficacy of this compound has been quantified in several studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in different cancer cell lines, as well as the observed modulation of key signaling proteins.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Citation |

| 769-P | Renal Cell Carcinoma | 45 | 48 | [1][2] |

| ACHN | Renal Cell Carcinoma | 55 | 48 | [1][2] |

| A549 | Lung Cancer | 21.36 ± 0.78 | 24 | [3] |

Table 2: Modulation of MAPK and PI3K/AKT Signaling Pathway Components by this compound in Renal Cell Carcinoma Cells (769-P and ACHN)

| Pathway | Protein | Effect of this compound Treatment | Method of Detection | Citation |

| MAPK | p-MEK1/2 | Downregulation | Western Blot | [1][2] |

| p-ERK | Downregulation | Western Blot | [1] | |

| p-P38 | Downregulation | Western Blot | [1] | |

| DUSP1 | Upregulation | Western Blot, RT-qPCR | [1] | |

| p-JNK | Upregulation | Western Blot | [1] | |

| p-JUN | Upregulation | Western Blot | [1][4] | |

| PI3K/AKT | PI3K | Inhibition (inferred) | KEGG Pathway Analysis | [1] |

| AKT | Inhibition (inferred) | KEGG Pathway Analysis | [1] | |

| mTOR | Inhibition (inferred) | KEGG Pathway Analysis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cell signaling pathways.

Cell Culture and this compound Treatment

-

Cell Lines: Human renal cell carcinoma cell lines 769-P and ACHN are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) for 24 to 48 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate and treat with this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The data is analyzed using appropriate software (e.g., FlowJo) to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-MEK1/2, p-ERK, p-P38, DUSP1, p-JNK, p-JUN, and loading controls like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure changes in the mRNA expression levels of target genes.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using a suitable kit (e.g., TRIzol) and reverse transcribe it into cDNA.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and gene-specific primers.

-

Primer Sequences (Example for DUSP1):

-

Forward: 5'-CCT GGC TGT GCT GCT GAA G-3'

-

Reverse: 5'-GGT GAC GTT GAG GTT GAG GAG-3'

-

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the ΔΔCt method.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound modulation of the MAPK signaling pathway.

Caption: Inferred inhibitory effect of this compound on the PI3K/AKT pathway.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted modulation of the MAPK and PI3K/AKT signaling pathways. In renal cell carcinoma, this compound treatment leads to the downregulation of pro-proliferative kinases such as p-MEK1/2, p-ERK, and p-p38, while upregulating pro-apoptotic proteins like p-JNK and p-JUN, and the MAPK phosphatase DUSP1.[1][2][4] While its direct effects on the PI3K/AKT pathway require further elucidation, pathway analysis suggests an inhibitory role.[1] The provided experimental protocols offer a foundation for further research into the nuanced mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent. Future studies should focus on comprehensive dose-response analyses, in vivo efficacy, and the identification of direct molecular targets to fully characterize its pharmacological profile.

References

- 1. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive network pharmacology and experimentation to unveil the therapeutic efficacy and mechanisms of this compound in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Gypenoside L inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside LI and Its Role in Gene Regulation via miR-128-3p: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Gypenoside LI, a saponin isolated from Gynostemma pentaphyllum, exerts its anti-cancer effects, with a specific focus on its regulation of microRNA-128-3p (miR-128-3p) in melanoma.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of melanoma cell proliferation.[1] Its primary mechanism involves the upregulation of the tumor-suppressing microRNA, miR-128-3p. This upregulation initiates a cascade of events, including the induction of apoptosis (programmed cell death), cell cycle arrest at the S phase, and the suppression of the Wnt/β-catenin signaling pathway.[1] The inhibition of the Wnt/β-catenin pathway is a critical downstream effect, as this pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. The dependence of this compound's anti-cancer activity on miR-128-3p has been demonstrated by experiments where the inhibition of miR-128-3p abolishes the therapeutic effects of this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melanoma cell lines, providing key data for comparative analysis.

Table 1: Effect of this compound on Melanoma Cell Viability

| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Cell Viability (%) |

| A375 | 20 | 48 | ~80% |

| 40 | 48 | ~60% | |

| 80 | 48 | ~40% | |

| SK-MEL-28 | 20 | 48 | ~85% |

| 40 | 48 | ~65% | |

| 80 | 48 | ~45% |

Table 2: this compound-Induced Apoptosis in Melanoma Cells

| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Apoptotic Cells (%) |

| A375 | 40 | 48 | ~25% |

| 80 | 48 | ~45% | |

| SK-MEL-28 | 40 | 48 | ~20% |

| 80 | 48 | ~40% |

Table 3: Effect of this compound on Cell Cycle Distribution in A375 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | ~55% | ~30% | ~15% |

| This compound (40 µM) | ~50% | ~40% | ~10% |

| This compound (80 µM) | ~45% | ~50% | ~5% |

Table 4: this compound-Mediated Regulation of miR-128-3p and Wnt/β-catenin Pathway Proteins

| Target | Treatment | Fold Change in Expression (relative to control) |

| miR-128-3p | This compound (80 µM) | ~3.5-fold increase |

| β-catenin | This compound (80 µM) | ~0.4-fold decrease |

| Cyclin D1 | This compound (80 µM) | ~0.5-fold decrease |

| c-Myc | This compound (80 µM) | ~0.6-fold decrease |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on melanoma cells.

Cell Culture and this compound Treatment

-

Cell Lines: Human melanoma cell lines A375 and SK-MEL-28 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. The final DMSO concentration in the medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

-

Seed melanoma cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 48 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI−), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V−/PI+) cells are quantified.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound for 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Quantitative Real-Time PCR (qRT-PCR) for miR-128-3p Expression

-

Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a specific stem-loop primer for miR-128-3p and a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for miR-128-3p.

-

Use a small nuclear RNA, such as U6, as an internal control for normalization.

-

Calculate the relative expression of miR-128-3p using the 2^-ΔΔCt method.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, c-Myc, and an internal control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the internal control.

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts its anti-melanoma effects through the upregulation of miR-128-3p, which in turn suppresses the pro-proliferative Wnt/β-catenin signaling pathway. This detailed understanding of its mechanism of action provides a solid foundation for the further development of this compound as a potential therapeutic agent for melanoma. Future research should focus on in vivo studies to validate these findings in animal models and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, exploring the potential for combination therapies with existing melanoma treatments could enhance its clinical utility.

References

Preliminary Safety and Toxicity Profile of Gypenoside LI: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside LI, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a constituent of a plant used in traditional medicine, understanding its toxicological and safety profile is paramount for its progression as a potential therapeutic agent. This technical guide provides a consolidated overview of the preliminary toxicity and safety data available for this compound, with a focus on in vitro cytotoxicity and the limited in vivo findings. Methodologies of key experimental procedures are detailed, and relevant cellular signaling pathways are visually represented to aid in the comprehension of its mechanism of action.

In Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| A549 | Non-small cell lung carcinoma | Not Reported | 50.96 ± 9.55 | [1] |

| 769-P | Clear cell renal cell carcinoma | 45 | Not Reported | [2] |

| ACHN | Clear cell renal cell carcinoma | 55 | Not Reported | [2] |

| 8305 C | Anaplastic thyroid cancer | 68.46 (24h), 61.09 (48h), 52.97 (72h) | Not Reported | [3] |

| C643 | Anaplastic thyroid cancer | 60 (24h), 57.27 (48h), 54.30 (72h) | Not Reported | [3] |

| A375 | Melanoma | Not Reported | 75 | [4] |

| SK-MEL-28 | Melanoma | Not Reported | 29.71 | [4] |

In Vivo Toxicity and Safety Profile

In a study investigating the effects of Gypenoside L and LI on clear cell renal cell carcinoma, it was noted that these compounds do not have cytotoxic effects on nude mice.[2] Another study on bladder cancer using a general gypenoside mixture also reported low toxicity in vivo.[5]

For a broader context on the safety of gypenosides, a study on a standardized water extract of Gynostemma pentaphyllum, containing 6% total gypenosides, was conducted. In an acute oral toxicity test in female Sprague-Dawley rats, a single dose of 5000 mg/kg of the extract did not result in any mortality or signs of toxicity.[6] In a subchronic toxicity study, the oral administration of 1000 mg/kg/day of the same extract for 90 days did not produce any lethal or harmful effects in rats.[6] While these findings are encouraging, it is crucial to note that they pertain to a gypenoside mixture and not specifically to purified this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control group, and the IC50 value is calculated using a dose-response curve.[1]

In Vivo Tumor Xenograft Model

To assess the in vivo antitumor effects and general toxicity, a tumor xenograft model is often employed.

-

Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a control group and a treatment group. The treatment group receives daily administration of gypenosides (e.g., 100 mg/kg) via oral gavage for a set period (e.g., 21 days).[2]

-

Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Major organs, such as the liver and kidneys, may be collected for histological analysis to assess for any signs of toxicity.[2][5]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its cytotoxic and anti-proliferative effects through the modulation of several key signaling pathways.

MAPK Signaling Pathway in Renal Cell Carcinoma

In clear cell renal cell carcinoma, Gypenoside L and LI have been found to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Gypenoside L | CAS:94987-09-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS 94987-10-7 | ScreenLib [screenlib.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Gypenoside LI: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gypenoside LI is a dammarane-type saponin isolated from Gynostemma pentaphyllum. It has demonstrated significant anti-tumor activity in various cancer cell lines by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest.[1][2] This document provides detailed protocols for utilizing this compound in cell culture experiments and summarizes its effects on different cell lines and signaling pathways.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |

| 769-P | Clear Cell Renal Cell Carcinoma | 45 | 48 hours | [1] |

| ACHN | Clear Cell Renal Cell Carcinoma | 55 | 48 hours | [1] |

| A549 | Lung Cancer | 21.36 ± 0.78 | 24 hours | [3] |

Table 2: Effects of this compound on Key Cellular Processes and Protein Expression

| Cellular Process | Cell Line(s) | Effect | Key Protein Changes | Reference |

| Apoptosis | 769-P, ACHN | Induction | ↑ Bax, ↑ Cytochrome C, ↓ Bcl-2 | [1][4] |

| MDA-MB-231, MCF-7 | Induction | - | [2] | |

| A549 | Induction | ↑ Cleaved Caspase-9, ↑ Cleaved PARP, ↑ BID, ↓ FLIP, ↓ Bcl-2 | [3] | |

| Cell Cycle | 769-P | G2/M Arrest | ↓ Cyclin A, ↓ Cyclin B1, ↓ CDK1, ↓ CDK2 | [1][4] |

| ACHN | G1/S Arrest | ↓ Cyclin A, ↓ Cyclin B1, ↓ CDK1, ↓ CDK2 | [1][4] | |

| MDA-MB-231, MCF-7 | G0/G1 Arrest | ↓ E2F1 | [2] | |

| A549 | G2/M Arrest | ↓ CDK1 | [3] | |

| Proliferation | 769-P, ACHN | Inhibition | - | [1] |

| MDA-MB-231, MCF-7 | Inhibition | - | [2] | |

| Migration | MDA-MB-231, MCF-7 | Inhibition | - | [2] |

| A549 | Inhibition | - | [3] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell lines (e.g., 769-P, ACHN, MDA-MB-231, MCF-7, A549)

-

Appropriate culture medium (e.g., RPMI 1640 or DMEM)[1]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (purity >99%)[4]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in an incubator at 37°C with 5% CO2.[1]

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control with DMSO (usually 0.1%) should be included.[1]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CCK-8 Assay)

This protocol measures cell viability and proliferation.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 12 hours.[1]

-

Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) for 48 hours.[1]

-

Add 10 µL of CCK-8 solution to each well.[5]

-

Measure the absorbance at 450 nm using a microplate reader.[1]

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells.

Materials:

-

Cells treated with this compound in 12-well or 6-well plates

-

Annexin V-FITC/PE Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed 1 x 10^5 cells per well in a 12-well plate and treat with this compound for 48 hours.[1]

-

Harvest the cells (including supernatant) by trypsinization.

-

Wash the cells twice with cold PBS.[1]

-

Resuspend the cells in 100 µL of 1X binding buffer.[5]

-

Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI (or 7-AAD) to the cell suspension.[1][5]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1][5]

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound in 6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 48 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at 4°C for at least 24 hours.[1]

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.[1]

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

This protocol detects changes in protein expression levels.

Materials:

-

Cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, p-ERK, p-AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Quantitative Real-Time PCR (RT-qPCR)

This protocol measures changes in gene expression levels.

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from treated cells using an RNA extraction kit.[4]

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.[4]

-

Perform qPCR using SYBR Green Master Mix, gene-specific primers, and the synthesized cDNA.[4]

-

Analyze the relative gene expression using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Signaling Pathways and Experimental Workflows

References

- 1. Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Gypenoside L and this compound Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gypenoside LI in In Vitro Assays

Introduction

Gypenoside LI, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest in biomedical research for its diverse pharmacological activities.[1] In vitro studies have demonstrated its potential as an anti-tumor agent, capable of inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[1][2] These effects are mediated through the modulation of several key signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in in vitro assays, with a focus on determining the optimal concentration for desired biological effects.

Optimal Concentration of this compound

The optimal concentration of this compound for in vitro assays is highly dependent on the cell type and the specific biological endpoint being investigated. Generally, concentrations ranging from 20 µM to 100 µM have been shown to be effective in various cancer cell lines.[1][3]

Summary of Effective Concentrations and IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values and effective concentration ranges of this compound in different cancer cell lines and assays.

| Cell Line | Assay | Incubation Time | IC50 Value | Effective Concentration Range | Reference |

| Renal Cell Carcinoma | |||||

| 769-P | CCK8 (Cell Viability) | 48 h | 45 µM | 20 - 100 µM | [1][3] |

| ACHN | CCK8 (Cell Viability) | 48 h | 55 µM | 20 - 100 µM | [1][3] |

| Lung Cancer | |||||

| A549 | MTT (Cytotoxicity) | 24 h | 21.36 ± 0.78 µM | 0 - 80 µM | [2] |

| A549 | MTT (Cytotoxicity) | 48 h | 50.96 µg/mL | Not specified | [2] |

| A549 | CCK-8 (Cytotoxicity) | 48 h | 91 µg/mL | Not specified | [2] |

| Anaplastic Thyroid Cancer | |||||

| 8305 C | CCK-8 (Cytotoxicity) | 24 h | 68.46 µM | Not specified | [4] |

| 8305 C | CCK-8 (Cytotoxicity) | 48 h | 61.09 µM | Not specified | [4] |

| 8305 C | CCK-8 (Cytotoxicity) | 72 h | 52.97 µM | Not specified | [4] |

| C643 | CCK-8 (Cytotoxicity) | 24 h | 60 µM | Not specified | [4] |

| C643 | CCK-8 (Cytotoxicity) | 48 h | 57.27 µM | Not specified | [4] |

| C643 | CCK-8 (Cytotoxicity) | 72 h | 54.30 µM | Not specified | [4] |

| Melanoma | |||||

| A375 & SK-MEL-28 | Not specified | Not specified | 75 and 29.71 µg/mL | Not specified | [2] |

Key In Vitro Experimental Protocols

Cell Viability Assay (CCK8 Assay)

This protocol is adapted from studies on renal cell carcinoma.[1][3]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., ACHN, 769-P)

-

96-well plates

-

Complete cell culture medium

-

This compound (purity >99%)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell Counting Kit-8 (CCK8) solution

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 12 hours.

-